2-Cyano-N-(4-methylphenyl)acetamide-d7
Description
Historical Context and Development of Deuterated Organic Amides
The development of deuterated organic amides represents a critical advancement in synthetic chemistry, driven by the need for isotopically labeled compounds in pharmaceutical research, metabolic studies, and mechanistic investigations. Early deuteration methods relied on harsh conditions, such as acid- or base-catalyzed hydrogen-deuterium (H/D) exchange, which often lacked regioselectivity and functional group tolerance. The emergence of transition-metal catalysis in the late 20th century revolutionized the field, enabling precise deuteration under milder conditions. For example, iridium and palladium complexes allowed selective α- and β-deuteration of amides, while manganese-based catalysts facilitated ortho-selective labeling in aromatic systems.
Electrochemical methods, such as the α-deuteration of amides reported in 2023, further expanded synthetic possibilities by leveraging traceless electron transfer mechanisms. Concurrently, the retro-ene reaction mechanism, which utilizes deuterated dimethyl sulfoxide ([D₆]DMSO) to achieve chemoselective α-deuteration, demonstrated exceptional compatibility with sensitive functional groups. These innovations collectively addressed longstanding challenges in deuteration efficiency and scalability, paving the way for applications in drug discovery and isotopic tracing.
Structural Significance of 2-Cyano-N-(4-methylphenyl)acetamide-d7
2-Cyano-N-(4-methylphenyl)acetamide-d7 (CAS 6876-54-6) exemplifies a structurally sophisticated deuterated amide. Its molecular architecture comprises three key components:
- Cyano group (-C≡N) : Enhances electrophilicity and participates in hydrogen bonding, influencing solubility and reactivity.
- Deuterated acetamide backbone (-CD₂CONH-) : The α-deuteration at the methylene position (CD₂) reduces metabolic lability while preserving the amide’s hydrogen-bonding capacity.
- 4-Methylphenyl substituent : The deuterated methyl group (CD₃) on the aromatic ring minimizes steric hindrance and stabilizes the molecule via hydrophobic interactions.
This combination of features makes the compound particularly valuable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium incorporation enhances signal resolution and quantification accuracy.
Table 1: Key Structural Features of 2-Cyano-N-(4-methylphenyl)acetamide-d7
| Feature | Description | Significance |
|---|---|---|
| Cyano group | Polarizable nitrile moiety | Facilitates nucleophilic additions and stabilizes transition states |
| α-Deuterated acetamide | CD₂ group adjacent to carbonyl | Reduces metabolic oxidation while maintaining hydrogen-bonding capacity |
| 4-Methylphenyl group | Aromatic ring with deuterated methyl substituent (CD₃) | Enhances lipophilicity and stabilizes π-π stacking interactions |
Nomenclature and Chemical Identity Parameters
The systematic IUPAC name 2-cyano-N-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]acetamide reflects its isotopic labeling pattern. Key identity parameters include:
- Molecular formula : C₁₀H₃D₇N₂O
- Molecular weight : 181.24 g/mol
- CAS Registry Number : 6876-54-6
- Synonyms : Cyanoacetic acid p-toluidide-d7; N-(4-Methylphenyl)cyanoacetamide-d7.
The compound’s deuteration pattern is specifically localized to the methyl group on the phenyl ring (CD₃) and the α-position of the acetamide moiety (CD₂), as confirmed by high-resolution mass spectrometry (HRMS) and deuterium nuclear magnetic resonance (²H NMR).
Position in Contemporary Chemical Research
In modern research, 2-cyano-N-(4-methylphenyl)acetamide-d7 serves dual roles:
- Synthetic intermediate : Its cyano and amide functionalities make it a precursor for deuterated pharmaceuticals, including kinase inhibitors and protease antagonists.
- Analytical standard : Used in quantitative MS and NMR to calibrate isotopic enrichment in metabolic flux studies.
Recent advancements in deuteration methodologies, such as platinum-catalyzed H/D exchange and electrochemical activation, have streamlined its synthesis, achieving deuteration levels exceeding 95%. Furthermore, its structural modularity allows for late-stage functionalization, enabling applications in positron emission tomography (PET) tracer development and deuterium retention studies.
Properties
Molecular Formula |
C₁₀H₃D₇N₂O |
|---|---|
Molecular Weight |
181.24 |
Synonyms |
2-Cyano-p-acetotoluidide-d7; 2-Cyano-4’-methylacetanilide-d7; 2-Cyano-N-(4-methylphenyl)acetamide-d7; Cyanoacet-p-toluidide-d7; Cyanoacetic acid p-toluidide-d7; N-(4-Methylphenyl)-2-cyanoacetamide-d7; N-(4-Methylphenyl)cyanoacetamide-d7; N-(p-Tolyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Influence of Side-Chain Variations
- Deuterated vs. Ethyl-Linked: The deuterated compound’s side chain minimizes metabolic degradation, whereas ethyl-linked analogs (e.g., 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide) exhibit variable absorption rates due to steric effects .
- Hydroxyethyl vs. Benzyl : Hydroxyethyl substituents improve aqueous solubility, contrasting with benzyl groups that prioritize lipophilicity and target engagement .
Isotopic Effects (Deuteration vs. Protio Forms)
Deuteration in 2-cyano-N-(4-methylphenyl)acetamide-d7 confers distinct advantages:
- Metabolic Stability : Deuterium reduces CYP450-mediated oxidation, extending half-life compared to the protio form .
- Vibrational Frequency : Altered C-D bond vibrations may affect crystallographic studies, requiring specialized refinement tools like SHELXL for accurate structure determination .
Comparative Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | 2-Cyano-N-(4-methylphenyl)acetamide-d7 | 2-Cyano-N-(4-cyanophenyl)acetamide | N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide |
|---|---|---|---|
| LogP (Lipophilicity) | 1.8 | 2.1 | 3.5 |
| Solubility (mg/mL) | 0.45 | 0.32 | 0.12 |
| Metabolic Half-Life (hr) | 6.2 | 4.7 | 8.9 |
| Key Functional Group | Cyano, Deuterated methyl | Cyano, Nitrile | Dichlorophenoxy |
- Lipophilicity: The deuterated compound’s logP (1.8) balances membrane permeability and solubility, unlike highly lipophilic dichlorophenoxy analogs (logP 3.5) .
- Bioactivity: Cyano groups in both 2-cyano-N-(4-methylphenyl)acetamide-d7 and 2-cyano-N-(4-cyanophenyl)acetamide facilitate hydrogen bonding with enzymes, but the latter’s dual nitrile groups enhance metal-ion coordination .
Research Findings and Implications
- Biological Applications: The deuterated analog’s stability makes it ideal for tracer studies in drug metabolism, while non-deuterated variants (e.g., 2-Cyano-N-(4-methoxyphenyl)acetamide) are prioritized for therapeutic screening .
- Synthetic Challenges : Deuterated compounds require specialized routes, such as H/D exchange under acidic conditions, contrasting with straightforward alkylation used for ethyl or benzyl analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Cyano-N-(4-methylphenyl)acetamide-d7, and how do reaction conditions influence deuterium incorporation?
- Methodological Answer : The synthesis of deuterated cyanoacetamide derivatives typically involves substituting hydrogen-containing reagents with deuterated analogs. For example, using deuterated solvents (e.g., D₂O or CD₃OD) and deuterium exchange reactions under basic or acidic conditions can introduce deuterium at specific sites. Reaction temperature (e.g., 0–5 °C for kinetically controlled steps) and catalysts (e.g., piperidine for Knoevenagel condensations) significantly affect yield and isotopic purity . For the non-deuterated parent compound, ethanol and piperidine are common reagents; adapting this protocol with deuterated solvents ensures minimal proton contamination .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and isotopic purity of 2-Cyano-N-(4-methylphenyl)acetamide-d7?
- Methodological Answer :
- NMR : ¹H NMR is used to confirm deuterium incorporation by observing the absence of proton signals at deuterated positions. ¹³C NMR and 2D experiments (e.g., HSQC) validate carbon-deuterium bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 235.25 for non-deuterated analogs) and isotopic distribution patterns .
- IR Spectroscopy : Peaks near 2200–2250 cm⁻¹ confirm the cyano group, while deuterated N–H or C–H stretches appear at shifted frequencies compared to non-deuterated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of deuterated acetamide derivatives?
- Methodological Answer : Contradictions often arise from disordered deuterium positions or twinned crystals. Tools like SHELXL refine deuterium coordinates using restraints based on geometric expectations (e.g., bond lengths and angles). For high-resolution data, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O vs. C–D···O), revealing deuterium-specific packing effects . Programs like ORTEP-3 visualize anisotropic displacement parameters to assess positional uncertainty .
Q. What strategies are recommended for analyzing toxicological profiles when existing data on deuterated analogs are incomplete?
- Methodological Answer :
- In Silico Modeling : Use tools like EPA DSSTox or PubChem to predict toxicity based on structural analogs (e.g., 2-Cyano-N-(3,4-dichlorophenyl)acetamide) .
- Comparative Studies : Compare deuterated and non-deuterated forms in in vitro assays (e.g., cytotoxicity in HepG2 cells) to assess isotope effects on metabolic pathways .
- Isotopic Dilution Assays : Quantify deuterium retention in biological matrices using LC-MS/MS to evaluate metabolic stability .
Q. How do deuterium isotope effects influence the biological activity of 2-Cyano-N-(4-methylphenyl)acetamide-d7 compared to its non-deuterated analog?
- Methodological Answer : Deuteration can alter pharmacokinetics (e.g., increased metabolic stability via the kinetic isotope effect). To quantify this:
- Enzyme Inhibition Assays : Compare IC₅₀ values for deuterated vs. non-deuterated compounds targeting enzymes like cytochrome P450 .
- Molecular Dynamics Simulations : Use software like GROMACS to model deuterium’s impact on hydrogen bonding with biological targets (e.g., receptor-ligand interactions) .
Methodological Frameworks
Q. What computational tools are essential for modeling deuterium isotope effects in crystallographic and spectroscopic studies?
- Methodological Answer :
- SHELX Suite : Refine deuterium positions in crystal structures using restraints and validate via R-factor convergence .
- Gaussian 16 : Perform DFT calculations to predict NMR chemical shifts and IR vibrations for deuterated species .
- Mercury (CCDC) : Analyze crystal packing and hydrogen/deuterium bonding networks .
Q. How can researchers design experiments to validate deuterium incorporation in multi-step syntheses?
- Methodological Answer :
- Stepwise Deuterium Labeling : Introduce deuterium at specific stages (e.g., deuterated amines in nucleophilic substitutions) and track via MS/MS fragmentation patterns .
- Isotopic Exchange Monitoring : Use ¹H/²H NMR kinetics to quantify exchange rates at labile positions (e.g., amide protons) under varying pH/temperature conditions .
Data Sources and Validation
- Structural Data : Use PubChem and CAS Common Chemistry for validated spectral and crystallographic data .
- Toxicological Gaps : Cross-reference EPA DSSTox and NIST Chemistry WebBook for hazard predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
